molecular formula C17H14F3N5O2 B2595257 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide CAS No. 2415469-89-3

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide

Cat. No. B2595257
CAS RN: 2415469-89-3
M. Wt: 377.327
InChI Key: WFPLXCQKVIWTQO-UHFFFAOYSA-N
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Description

The compound “N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide” is a complex organic molecule that contains several functional groups, including a pyridazinone, a pyrazole, and a benzamide . These groups are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, a pyrazole ring, and a benzamide group. The trifluoromethyl group attached to the pyridazinone ring would add significant electron-withdrawing character .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl groups in the pyridazinone and benzamide parts of the molecule could potentially undergo nucleophilic addition reactions. The trifluoromethyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of multiple aromatic rings and a trifluoromethyl group could make the compound relatively nonpolar and lipophilic .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be interesting to investigate its potential as a pharmacologically active compound, given the known activities of similar compounds .

properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)14-5-6-15(26)25(23-14)10-8-21-16(27)12-3-1-4-13(11-12)24-9-2-7-22-24/h1-7,9,11H,8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLXCQKVIWTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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